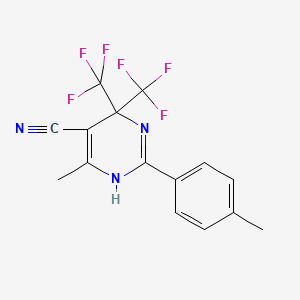![molecular formula C18H37N3 B15024976 N-[2-(piperazin-1-yl)ethyl]cyclododecanamine](/img/structure/B15024976.png)
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine: is a chemical compound that features a piperazine ring attached to an ethyl chain, which is further connected to a cyclododecane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine typically involves the following steps:
-
Formation of the Piperazine Derivative: : The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
-
Attachment of the Ethyl Chain: : The ethyl chain can be introduced via reductive amination or nucleophilic substitution reactions. For example, the reaction of piperazine with ethyl bromide under basic conditions can yield the desired ethyl-substituted piperazine .
-
Cyclododecane Attachment: : The final step involves the attachment of the cyclododecane moiety. This can be achieved through nucleophilic substitution reactions where the ethyl-piperazine derivative reacts with a cyclododecane halide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This involves the stepwise addition of reagents in a controlled environment, allowing for precise control over reaction conditions.
Continuous Flow Synthesis: This method allows for the continuous addition of reactants and removal of products, which can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ethyl chain, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation Products: N-oxides and other oxidized derivatives.
Reduction Products: Amine derivatives with reduced functional groups.
Substitution Products: Various substituted piperazine and ethyl derivatives.
Applications De Recherche Scientifique
N-[2-(piperazin-1-yl)ethyl]cyclododecanamine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and polymers.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Research: It can be employed in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Mécanisme D'action
The mechanism of action of N-[2-(piperazin-1-yl)ethyl]cyclododecanamine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The ethyl chain and cyclododecane moiety can influence the compound’s pharmacokinetic properties, such as solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[2-(piperazin-1-yl)ethyl]cyclopentanecarboxamide
Propriétés
Formule moléculaire |
C18H37N3 |
|---|---|
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
N-(2-piperazin-1-ylethyl)cyclododecanamine |
InChI |
InChI=1S/C18H37N3/c1-2-4-6-8-10-18(11-9-7-5-3-1)20-14-17-21-15-12-19-13-16-21/h18-20H,1-17H2 |
Clé InChI |
LWBFQYZDAHHQOY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)NCCN2CCNCC2 |
Solubilité |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-(4-{[(4-methoxyphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B15024896.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(hexylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B15024908.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B15024913.png)
![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(2-furyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15024919.png)
![N-(4-methylbenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B15024927.png)
![prop-2-en-1-yl 2-{3,9-dioxo-1-[4-(pentyloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15024936.png)
![N-tert-butyl-2-[2-methoxy-4-({[3-(morpholin-4-yl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B15024944.png)
![ethyl 5-(2,4-dimethoxyphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B15024945.png)

![2-(5-Methylpyridin-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024955.png)
![3'-[(4-chlorophenyl)carbonyl]-4'-hydroxy-1'-(2-methoxyethyl)-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B15024962.png)
![1-(4-Ethylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024968.png)
![8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B15024982.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B15024995.png)
